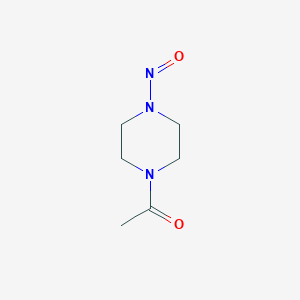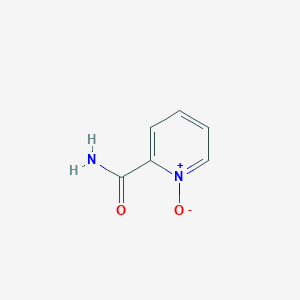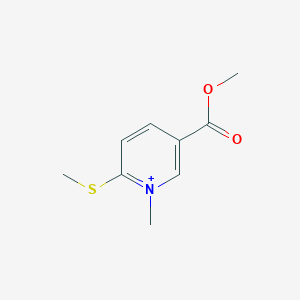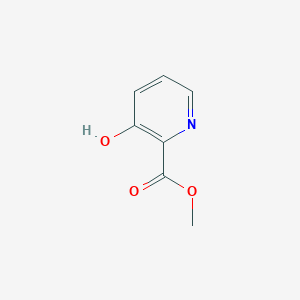![molecular formula C16H25NO B186441 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine CAS No. 5321-15-3](/img/structure/B186441.png)
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine, also known as MPHP, is a designer drug that belongs to the class of pyrrolidine derivatives. It is a psychoactive substance that has been gaining popularity in the recreational drug market. MPHP has been found to have a stimulant effect on the central nervous system, similar to other drugs such as amphetamines and cocaine. In recent years, there has been an increase in scientific research on MPHP, with a focus on its synthesis, mechanism of action, and physiological effects.
作用機序
The exact mechanism of action of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing their levels, 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine can lead to feelings of euphoria and increased energy.
生化学的および生理学的効果
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been found to have a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. However, prolonged use of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine can lead to a number of negative effects, including anxiety, paranoia, and addiction.
実験室実験の利点と制限
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has a number of advantages as a research tool. It is relatively easy to synthesize and can be used to study the effects of stimulants on the brain. However, there are also a number of limitations to its use. The drug has a high potential for abuse and can be dangerous if not used properly. It is also difficult to control the dosage of the drug, which can make it difficult to study its effects accurately.
将来の方向性
There are a number of future directions for research on 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine. One area of interest is the development of new drugs that are based on the structure of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine. These drugs could be used to treat a range of conditions, including ADHD and narcolepsy. Another area of research is the study of the long-term effects of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine use on the brain and body. This could help to inform public health policies and interventions aimed at reducing the harms associated with drug use.
合成法
The synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine involves the reaction of 4-methylphenol with 1-bromopentane to form 4-methylphenylpentan-1-ol. This compound is then reacted with pyrrolidine and hydrochloric acid to form 1-[5-(4-methylphenoxy)pentyl]pyrrolidine. The synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been the subject of numerous scientific studies, with a focus on its potential use as a research tool. One area of research has been the study of the drug's effects on the central nervous system. 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been found to have a stimulant effect on the brain, leading to increased alertness and energy levels. This makes it a potentially useful tool for studying the effects of stimulants on the brain.
特性
CAS番号 |
5321-15-3 |
|---|---|
製品名 |
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine |
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC名 |
1-[5-(4-methylphenoxy)pentyl]pyrrolidine |
InChI |
InChI=1S/C16H25NO/c1-15-7-9-16(10-8-15)18-14-6-2-3-11-17-12-4-5-13-17/h7-10H,2-6,11-14H2,1H3 |
InChIキー |
BZZGABFEBXYWST-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCCCN2CCCC2 |
正規SMILES |
CC1=CC=C(C=C1)OCCCCCN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




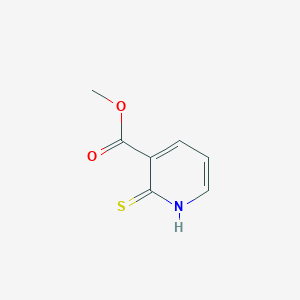
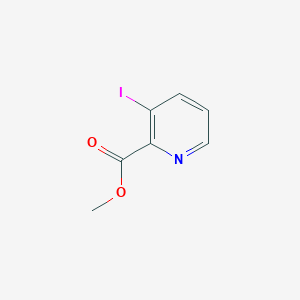
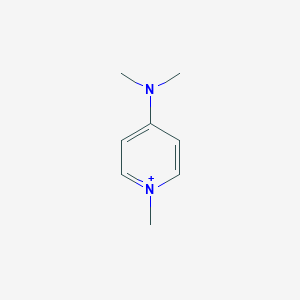
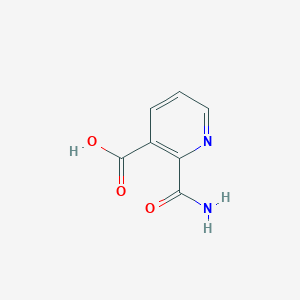
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)


![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
